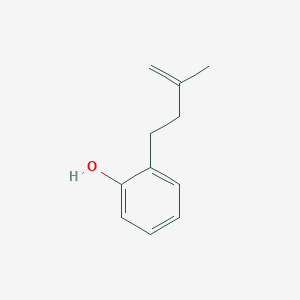

2-(3-Methylbut-3-en-1-yl)phenol

Vue d'ensemble

Description

2-(3-Methylbut-3-en-1-yl)phenol is an organic compound with the molecular formula C11H14O It is a phenolic compound characterized by the presence of a phenol group attached to a 3-methylbut-3-en-1-yl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-3-en-1-yl)phenol can be achieved through several methods. One common approach involves the prenylation of phenol derivatives. This process typically uses magnesium dicarboxylates as catalysts to promote the prenylation reaction . The reaction conditions often include the use of organic solvents such as acetonitrile and specific temperature controls to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar prenylation techniques. The process is scaled up to accommodate higher volumes, with stringent controls on reaction conditions to ensure consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methylbut-3-en-1-yl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the phenol group into a quinone structure.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted phenols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(3-Methylbut-3-en-1-yl)phenol exhibits potential therapeutic properties, particularly as an antimicrobial and anti-inflammatory agent. Research has demonstrated its effectiveness against various pathogens, making it a candidate for drug development.

Case Study : A study published in the Journal of Natural Products found that isoeugenol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in formulating topical antimicrobial agents .

Flavoring and Fragrance Industry

Due to its pleasant aroma, this compound is widely used as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes.

Data Table: Applications in Flavoring and Fragrance

| Application Type | Description | Example Products |

|---|---|---|

| Food Flavoring | Used to enhance flavor profiles | Baked goods, beverages |

| Fragrance | Provides floral notes | Perfumes, soaps |

Agricultural Chemistry

The compound is also explored for its insecticidal properties. Research indicates that it can act as a natural pesticide, offering an eco-friendly alternative to synthetic chemicals.

Case Study : A study published in Pest Management Science evaluated the efficacy of isoeugenol against common agricultural pests. Results showed a significant reduction in pest populations when applied as a foliar spray .

Polymer Chemistry

Isoeugenol serves as a monomer in the synthesis of biopolymers. Its incorporation into polymer matrices enhances material properties such as thermal stability and biodegradability.

Data Table: Polymer Applications

| Polymer Type | Properties Enhanced | Applications |

|---|---|---|

| Biodegradable Polymers | Increased thermal stability | Packaging materials |

| Coatings | Improved adhesion | Protective coatings |

Mécanisme D'action

The mechanism of action of 2-(3-Methylbut-3-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the prenyl group may facilitate membrane attachment and protein-protein interactions, enhancing the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Allyl-2-(3-methylbut-2-en-1-yl)phenol

- 4-Allyl-2-(2-methylbut-3-en-2-yl)phenol

Uniqueness

2-(3-Methylbut-3-en-1-yl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a phenol group with a prenyl substituent makes it particularly interesting for various applications, setting it apart from other similar compounds .

Activité Biologique

2-(3-Methylbut-3-en-1-yl)phenol, also known as a phenolic compound, is characterized by its unique molecular structure that includes a hydroxyl group (-OH) attached to a phenyl ring, further substituted at the ortho position by a 3-methylbut-3-en-1-yl group. This compound has garnered interest in various fields due to its significant biological activities and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : Approximately 182.26 g/mol

- Physical State : Yellow crystalline solid

- Density : ~1.0 g/cm³

- Boiling Point : ~254.3 °C at 760 mmHg

The presence of both a phenolic group and an unsaturated hydrocarbon chain contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various strains of bacteria and fungi, making it a candidate for use in personal care products, pharmaceuticals, and food preservation . The compound's mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Activity

The compound demonstrates significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have highlighted its ability to scavenge free radicals and reduce the levels of reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has shown potential anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory conditions .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various phenolic compounds, including this compound, reported a minimum inhibitory concentration (MIC) that effectively inhibited the growth of several pathogenic bacteria. The results indicated that this compound could serve as a natural preservative in food products.

Antioxidant Potential Assessment

Another research effort focused on assessing the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The findings revealed that this compound exhibited substantial scavenging activity, comparable to known antioxidants such as ascorbic acid .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(1-Methylbut-2-enyl)phenol | Prenylated Phenol | Different biological activity profiles |

| 4-Prenyloxyphenol | Prenylated Phenol | Known for anti-inflammatory properties |

| 2-Hydroxycinnamic Acid | Hydroxycinnamic Acid | Exhibits strong antioxidant properties |

| 4-Hydroxycoumarin | Coumarin Derivative | Commonly used in anticoagulant medications |

The distinct substitution pattern of this compound contributes to its specific biological activities, setting it apart from other phenolic compounds.

Propriétés

IUPAC Name |

2-(3-methylbut-3-enyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,12H,1,7-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDZLXGCRIRMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498710 | |

| Record name | 2-(3-Methylbut-3-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18272-65-6 | |

| Record name | 2-(3-Methylbut-3-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.